molecular formula C13H15BN4O2 B13023378 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13023378
M. Wt: 270.10 g/mol
InChI Key: NNNRRDCKNFXGMV-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring attached to a pyrazolo[1,5-a]pyrimidine core with a nitrile group at the 6-position

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazolo[1,5-a]pyrimidine core with a nitrile group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C13H15BN4O2

Molecular Weight

270.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-18-8-9(5-15)6-16-11(10)18/h6-8H,1-4H3

InChI Key

NNNRRDCKNFXGMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)C#N

Origin of Product

United States

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